molecular formula C24H29N3O3S B298554 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B298554
M. Wt: 439.6 g/mol
InChI Key: CHLBOIBYKICALE-IBORXNHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as DEDTC, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects are of significant interest to researchers in the field.

Mechanism of Action

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one's mechanism of action involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a role in insulin signaling. By inhibiting PTP1B, 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can improve insulin sensitivity and glucose uptake, making it a potential candidate for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research and the treatment of Alzheimer's disease and type 2 diabetes, 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been shown to have other biochemical and physiological effects. Studies have shown that 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can reduce inflammation and oxidative stress, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations of using 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is to further study its potential applications in cancer treatment and the treatment of Alzheimer's disease and type 2 diabetes. Another potential direction is to study its potential use in the treatment of other inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in various experiments.

Synthesis Methods

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2-aminothiazole with ethyl acetoacetate, followed by the condensation of the resulting product with 4-diethylamino-2-hydroxybenzaldehyde. The final step involves the reaction of the resulting product with 4-methoxyaniline to produce 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one.

Scientific Research Applications

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research areas. One of the most significant applications of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is in the field of cancer research. Studies have shown that 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

Product Name

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H29N3O3S/c1-6-27(7-2)19-12-9-17(21(16-19)30-8-3)15-22-23(28)26(4)24(31-22)25-18-10-13-20(29-5)14-11-18/h9-16H,6-8H2,1-5H3/b22-15-,25-24?

InChI Key

CHLBOIBYKICALE-IBORXNHRSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OCC

SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OCC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OCC

Origin of Product

United States

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